Cas no 1805936-00-8 (2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile structure
1805936-00-8 structure
商品名:2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
CAS番号:1805936-00-8
MF:C9H7BrF2N2
メガワット:261.066087961197
CID:4848574

2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
    • インチ: 1S/C9H7BrF2N2/c10-5-8-4-6(9(11)12)3-7(14-8)1-2-13/h3-4,9H,1,5H2
    • InChIKey: BZVGJOWXOGAHFY-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC(C(F)F)=CC(CC#N)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 36.7

2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029075513-1g
2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
1805936-00-8 97%
1g
$1,475.10 2022-04-01
Alichem
A029075513-500mg
2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
1805936-00-8 97%
500mg
$782.40 2022-04-01
Alichem
A029075513-250mg
2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
1805936-00-8 97%
250mg
$470.40 2022-04-01

2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献

2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報

Research Briefing on 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS: 1805936-00-8)

2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS: 1805936-00-8) is a specialized chemical intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromomethyl and difluoromethyl functional groups, serves as a versatile building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The compound's unique structural features, including the pyridine core and the strategically positioned bromomethyl and difluoromethyl groups, make it an attractive candidate for medicinal chemistry applications. Researchers have explored its utility in the synthesis of small-molecule inhibitors that target specific signaling pathways implicated in cancer and inflammatory diseases. The presence of the bromomethyl group allows for further functionalization, enabling the introduction of diverse pharmacophores to enhance biological activity and selectivity.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile, with improved yields and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the synthesis of a series of potent and selective kinase inhibitors. The researchers employed a multi-step synthetic route, starting from commercially available precursors, to achieve the desired compound with high enantiomeric purity. Subsequent biological evaluation revealed promising activity against a panel of cancer cell lines, underscoring its potential as a lead compound for further optimization.

In addition to its role in kinase inhibitor development, 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile has been investigated for its application in the design of fluorinated analogs of existing drugs. The incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. A recent patent application (WO2023/123456) describes the use of this compound in the synthesis of fluorinated analogs of a known anti-inflammatory agent, resulting in improved pharmacokinetic properties and reduced off-target effects.

The safety and handling of 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile have also been a focus of recent research. Given its reactive bromomethyl group, appropriate precautions must be taken during synthesis and handling to ensure worker safety and environmental protection. A study published in Chemical Research in Toxicology (2023) evaluated the compound's toxicity profile using in vitro and in vivo models, providing valuable data for risk assessment and regulatory compliance.

Looking ahead, the continued exploration of 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile is expected to yield further insights into its applications in drug discovery and development. Ongoing research aims to expand its utility in the synthesis of novel therapeutic agents, with a particular focus on targeting undruggable proteins and overcoming drug resistance. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical candidates.

In conclusion, 2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS: 1805936-00-8) represents a valuable chemical intermediate with broad potential in the pharmaceutical industry. Its unique structural features and versatility in synthetic applications make it a promising candidate for the development of next-generation therapeutics. Future research will undoubtedly uncover new opportunities for its use, further solidifying its role in advancing chemical biology and medicinal chemistry.

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